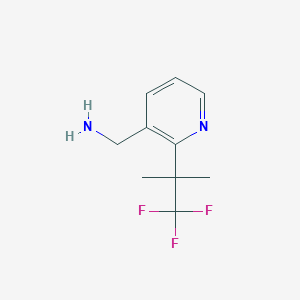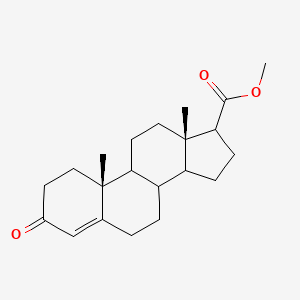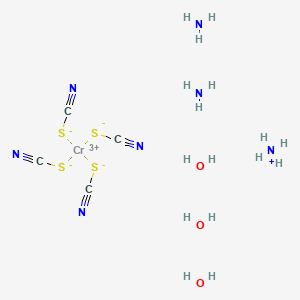
Azanium;azane;chromium(3+);tetrathiocyanate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reinecke salt can be synthesized by reacting ammonium thiocyanate with chromium(III) chloride in the presence of ammonia . The reaction typically takes place in an aqueous solution, and the product is crystallized from the solution by cooling . The reaction conditions include maintaining a temperature between 30°C and 0°C while working under artificial light to prevent decomposition .
Industrial Production Methods
In industrial settings, Reinecke salt is produced by a similar method, but on a larger scale. The process involves the controlled addition of ammonium thiocyanate to a solution of chromium(III) chloride and ammonia, followed by crystallization and purification steps . The product is then dried and packaged for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Reinecke salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Reinecke salt can participate in redox reactions where the chromium(III) ion can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The thiocyanate ligands in Reinecke salt can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents in redox reactions involving Reinecke salt.
Substituting Agents: Ligands such as chloride or nitrate can be used to substitute the thiocyanate ligands in Reinecke salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Reinecke salt with hydrogen peroxide can produce chromium(VI) compounds . Substitution reactions can yield various chromium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Reinecke salt has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as a reagent for the detection and quantification of various ions and molecules.
Biological Studies: It is used in studies involving the interaction of metal complexes with biological molecules.
Industrial Applications: Reinecke salt is used in the production of pigments, dyes, and inks.
Wirkmechanismus
The mechanism by which Reinecke salt exerts its effects involves the interaction of the chromium(III) ion with various ligands and substrates . The molecular targets and pathways involved include the coordination of the chromium(III) ion with ligands such as thiocyanate, ammonia, and other molecules . These interactions can lead to changes in the electronic structure and reactivity of the chromium(III) ion, enabling it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Hexacyanoferrate(II) Trihydrate:
Ammonium Hexachloroplatinate(IV): This compound is another example of a metal complex with similar coordination chemistry.
Uniqueness
Reinecke salt is unique in its combination of chromium(III) with thiocyanate and ammonia ligands, which gives it distinct chemical properties and reactivity . Its ability to form stable complexes with various ligands makes it a versatile reagent in analytical and industrial chemistry .
Eigenschaften
Molekularformel |
C4H16CrN7O3S4 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
azanium;azane;chromium(3+);tetrathiocyanate;trihydrate |
InChI |
InChI=1S/4CHNS.Cr.3H3N.3H2O/c4*2-1-3;;;;;;;/h4*3H;;3*1H3;3*1H2/q;;;;+3;;;;;;/p-3 |
InChI-Schlüssel |
QCFXGRIWIFNPHM-UHFFFAOYSA-K |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].N.N.O.O.O.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)
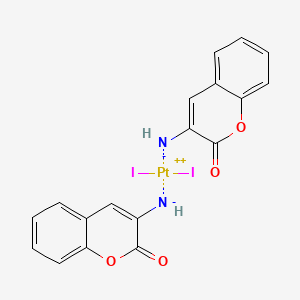
![Ethyl (1R,2R)-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14800282.png)
![5-[1,3]Dioxolan-2-YL-2-fluoro-benzoic acid](/img/structure/B14800283.png)
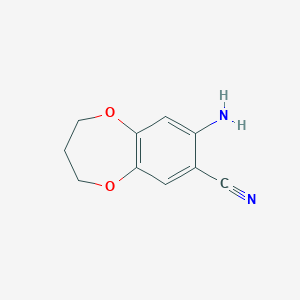
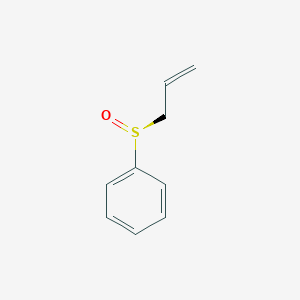
![6-[2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B14800313.png)
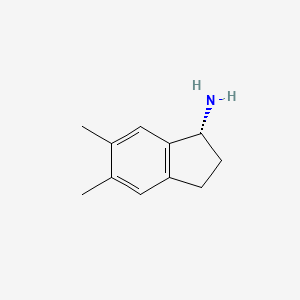
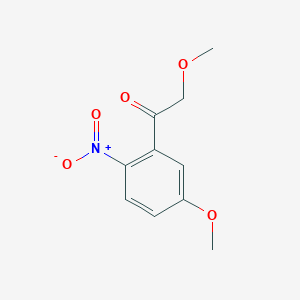
![[(2R,4aS,6aS,12aS,14aS)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate](/img/structure/B14800316.png)
![Methyl 2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylate](/img/structure/B14800320.png)

